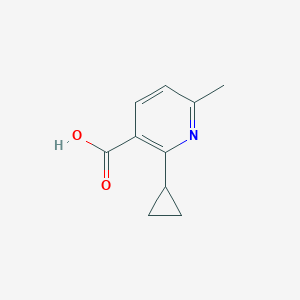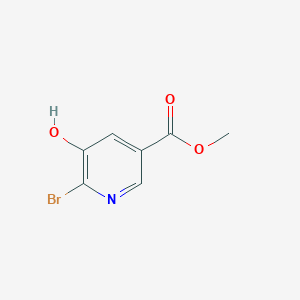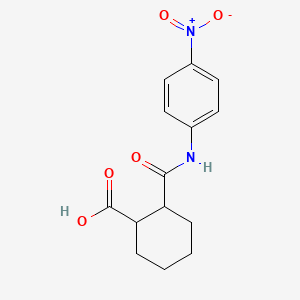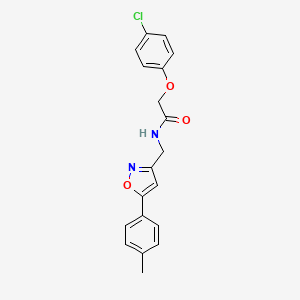![molecular formula C18H25N3O2 B2995462 N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide CAS No. 1436241-98-3](/img/structure/B2995462.png)
N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the amide bond, the introduction of the cyanobutyl group, and the attachment of the 2,2-dimethylpropanoylamino group . The exact synthesis pathway would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s structure and properties .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo Hofmann rearrangement , or the nitrile group could participate in various addition or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in high boiling and melting points, and the compound might be soluble in water if it has five or fewer carbon atoms .Aplicaciones Científicas De Investigación
Herbicidal Activity
Benzamides, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active compounds on annual and perennial grasses. They show potential utility in forage legumes, certain turf grasses, and cultivated crops, indicating the relevance of benzamide derivatives in agriculture and pest management (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Colorimetric Sensing
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated significant performance in naked-eye detection of fluoride anions in solution. This indicates the potential of benzamide derivatives in the development of colorimetric sensors for environmental monitoring and analytical chemistry applications (E. A. Younes et al., 2020).
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant activities of benzamide derivatives. For instance, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been effective in animal models for anticonvulsant purposes, showcasing the pharmaceutical and therapeutic potential of such compounds in treating neurological disorders (D. W. Robertson et al., 1987).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-6-15(11-19)21-16(22)14-9-7-13(8-10-14)12-20-17(23)18(2,3)4/h7-10,15H,5-6,12H2,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOSOUQRYNZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC=C(C=C1)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2995380.png)



![8-[(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2995387.png)




![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)
![2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)
![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)
